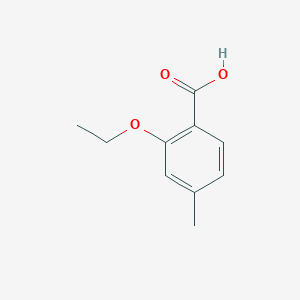
2-Methoxy-6-(piperazin-1-yl)pyrazine
Descripción general
Descripción
2-Methoxy-6-(piperazin-1-yl)pyrazine is a heterocyclic organic compound with the molecular formula C9H14N4O It is characterized by the presence of a pyrazine ring substituted with a methoxy group at the 2-position and a piperazine ring at the 6-position
Mecanismo De Acción
Target of Action
Similar compounds have been reported to target the5-HT 2C receptors and D 2 receptors . These receptors play a crucial role in neurotransmission, affecting mood, appetite, and other physiological processes.
Mode of Action
hydrogen bonding and van der Waals forces . This interaction could lead to changes in the conformation of the target proteins, thereby altering their function .
Biochemical Pathways
serotonin and dopamine signaling pathways . These pathways play a critical role in mood regulation, appetite control, and other physiological processes .
Pharmacokinetics
Similar compounds have been shown to exhibit good bioavailability and metabolic stability .
Result of Action
Similar compounds have been reported to exhibit dose-dependent inhibition of food intake and reduction in body weight in rats, making them attractive candidates for the treatment of obesity .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially affect its activity .
Análisis Bioquímico
Biochemical Properties
Molecular Mechanism
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-(piperazin-1-yl)pyrazine typically involves the reaction of 2-methoxypyrazine with piperazine. One common method is the nucleophilic substitution reaction where 2-methoxypyrazine is treated with piperazine in the presence of a suitable base, such as potassium carbonate, under reflux conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-6-(piperazin-1-yl)pyrazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The pyrazine ring can be reduced under hydrogenation conditions to form a dihydropyrazine derivative.
Substitution: The methoxy group can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used for hydrogenation.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of 2-hydroxy-6-(piperazin-1-yl)pyrazine or 2-carbonyl-6-(piperazin-1-yl)pyrazine.
Reduction: Formation of 2-methoxy-6-(dihydropiperazin-1-yl)pyrazine.
Substitution: Formation of 2-substituted-6-(piperazin-1-yl)pyrazine derivatives.
Aplicaciones Científicas De Investigación
2-Methoxy-6-(piperazin-1-yl)pyrazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxy-6-(morpholin-1-yl)pyrazine: Similar structure but with a morpholine ring instead of a piperazine ring.
2-Methoxy-6-(piperidin-1-yl)pyrazine: Similar structure but with a piperidine ring instead of a piperazine ring.
2-Methoxy-6-(pyrrolidin-1-yl)pyrazine: Similar structure but with a pyrrolidine ring instead of a piperazine ring.
Uniqueness
2-Methoxy-6-(piperazin-1-yl)pyrazine is unique due to the presence of both a methoxy group and a piperazine ring, which confer specific chemical and biological properties. The piperazine ring enhances its ability to interact with biological targets, while the methoxy group can influence its electronic properties and reactivity.
Propiedades
IUPAC Name |
2-methoxy-6-piperazin-1-ylpyrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c1-14-9-7-11-6-8(12-9)13-4-2-10-3-5-13/h6-7,10H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSARXIPDRASTTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CN=C1)N2CCNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90536666 | |
| Record name | 2-Methoxy-6-(piperazin-1-yl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90536666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89007-52-3 | |
| Record name | 2-Methoxy-6-(piperazin-1-yl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90536666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methoxy-6-(piperazin-1-yl)pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Benzoic acid, 4-[(3-nitrobenzoyl)amino]-, ethyl ester](/img/structure/B3058258.png)

![4-(2-Methyl-imidazo[1,2-a]pyrimidin-3-yl)-thiazol-2-ylamine](/img/structure/B3058261.png)


![6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-2-amine](/img/structure/B3058266.png)

![Phosphonic acid, [2-methyl-2-[(1-oxo-2-propenyl)amino]propyl]-](/img/structure/B3058268.png)

